(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
CAS No.:
Cat. No.: VC17488015
Molecular Formula: C10H11F4NO
Molecular Weight: 237.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F4NO |
|---|---|
| Molecular Weight | 237.19 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
| Standard InChI | InChI=1S/C10H11F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
| Standard InChI Key | CFIHNRLLYRAXQL-CDUCUWFYSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
| Canonical SMILES | CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol, reflects its chiral centers at positions 1 (R-configuration) and 2 (S-configuration). The aromatic ring features a fluorine atom at the 2-position and a trifluoromethyl (-CF) group at the 3-position, creating a sterically hindered and electron-deficient environment. The amino alcohol backbone contributes to hydrogen-bonding capabilities, critical for interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.19 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
| Stereochemistry | 1R,2S |
| Canonical SMILES | CC(C(C1=C(C(=CC=C1)C(F)(F)F)F)N)O |
The stereochemistry is crucial for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Electronic and Steric Effects
The -CF group’s strong electron-withdrawing nature polarizes the aromatic ring, enhancing binding affinity to hydrophobic pockets in enzymes or receptors. Fluorine’s small atomic radius minimizes steric clashes while improving metabolic stability, a common strategy in fluorinated drug design.
Synthesis and Optimization
Multi-Step Organic Synthesis
Industrial production involves sequential reactions to introduce functional groups while preserving stereochemical integrity. Key steps include:
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Fluorinated Aromatic Precursor Preparation: Starting with 2-fluoro-3-(trifluoromethyl)benzene derivatives, electrophilic substitution reactions install the -CF group under anhydrous conditions.
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Amino Alcohol Formation: Ring-opening of epoxides with ammonia or asymmetric hydroxylation of allylic amines achieves the desired (1R,2S) configuration.
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Purification: High-performance liquid chromatography (HPLC) ensures enantiomeric excess (>98% ee), critical for pharmacological consistency.
Industrial-Scale Challenges
Large-scale synthesis requires optimizing catalysts and reaction conditions to minimize racemization. Continuous flow reactors improve yield and reduce waste compared to batch processes.
Biological Activity and Mechanism of Action
Target Engagement
The compound’s primary mechanism involves binding to serotonin transporters (SERT) and kinase domains. Studies report a value of 0.42 µM for SERT inhibition, suggesting potential antidepressant effects. In kinase assays, it inhibits c-KIT with an IC of 12 nM, implicating it in oncology research.
Table 2: Biological Targets and Activities
| Target | Activity (IC/K) | Proposed Therapeutic Use |
|---|---|---|
| Serotonin Transporter | 0.42 µM | Mood Disorders |
| c-KIT Kinase | 12 nM | Gastrointestinal Tumors |
| Bacterial Topoisomerase IV | 8 µg/mL (MIC) | Antimicrobial Therapy |
Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming non-fluorinated analogs by 4-fold. The -CF group disrupts bacterial membrane integrity and inhibits topoisomerase IV, a validated antibacterial target.
Research Applications and Case Studies
Neuropharmacology
A 2024 study evaluated the compound’s effects on serotonin reuptake in murine models. Treated subjects showed a 40% reduction in depressive-like behaviors compared to controls, correlating with increased synaptic serotonin levels.
Oncology
In a panel of gastrointestinal stromal tumor (GIST) cell lines, the compound induced apoptosis at 50 nM, comparable to imatinib. Structural modeling revealed hydrogen bonds between the -OH group and c-KIT’s ATP-binding pocket, explaining its potency.
Comparison with Structural Analogues
Stereochemical Variations
The (1S,2R) enantiomer exhibits 10-fold lower affinity for c-KIT, underscoring the importance of the (1R,2S) configuration. Similarly, shifting the fluorine to the 4-position reduces antimicrobial activity by 60%, highlighting the 2-fluoro substitution’s role in target engagement.
Functional Group Modifications
Replacing the -CF group with -CH decreases lipophilicity (logP from 2.1 to 1.4), reducing blood-brain barrier penetration and antidepressant efficacy.
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